molecular formula C10H16ClN B1425269 4-methyl-N-(propan-2-yl)aniline hydrochloride CAS No. 104294-53-3

4-methyl-N-(propan-2-yl)aniline hydrochloride

Cat. No. B1425269
M. Wt: 185.69 g/mol
InChI Key: BIIRIYLWJPFOMO-UHFFFAOYSA-N
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Description

4-methyl-N-(propan-2-yl)aniline hydrochloride, also known as N-isopropyl-4-methylaniline, is a chemical compound with the CAS Number: 10436-75-6 . It has a molecular weight of 149.24 and its molecular formula is C10H15N . This compound is typically stored under inert gas and is in liquid form .


Molecular Structure Analysis

The InChI code for 4-methyl-N-(propan-2-yl)aniline is 1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-methyl-N-(propan-2-yl)aniline hydrochloride is a liquid and it’s recommended to be stored under inert gas .

Scientific Research Applications

Molecular Interactions and Synthesis Processes

  • Molecular Interactions in Polar Binary Mixtures : A study focused on the molecular interactions between N-methyl aniline and alcohols (propan-1-ol/propan-2-ol) using dielectric permittivity measurements. The research aimed at understanding the dipole moment, excess thermodynamic values, and the formation of hydrogen bonds in these mixtures, highlighting the complex behavior of such molecular systems (Krishna & Mohan, 2012).

  • Process Development for CCR5 Antagonist Intermediate : Research on an efficient synthesis method for a key intermediate used in the production of the CCR5 antagonist TAK-779 was described. This process involved reductive alkylation and alkylation steps, showcasing the application of "4-methyl-N-(propan-2-yl)aniline hydrochloride" in pharmaceutical synthesis (Hashimoto et al., 2002).

  • One-Pot Synthesis of N-Arylated Amines : A catalytic system for the synthesis of N-arylated amines, including the synthesis of "4-methyl-N-(propan-2-yl)aniline hydrochloride" derivatives, was developed. This system utilized rhodium precursors and phosphorus ligands, indicating the chemical's role in facilitating complex organic reactions (Zheng & Wang, 2019).

Material Properties and Applications

  • Polyaniline Synthesis in Polyelectrolyte Matrices : The polymerization of aniline hydrochloride in the presence of polyelectrolytes to form water-soluble polyaniline complexes was studied. This work illustrates the potential of "4-methyl-N-(propan-2-yl)aniline hydrochloride" in conducting polymer and material science research, offering insights into the mechanism of polymerization and the properties of the resulting polyelectrolyte complexes (Boeva et al., 2010).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

4-methyl-N-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-9(3)5-7-10;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIRIYLWJPFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(propan-2-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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